molecular formula C6H12Na6O24P6 B607941 Hexasodium phytate CAS No. 34367-89-0

Hexasodium phytate

Cat. No.: B607941
CAS No.: 34367-89-0
M. Wt: 791.93 g/mol
InChI Key: DHZIAGCFFSRULK-UHFFFAOYSA-H
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Description

Hexasodium phytate, also known as myo-inositol hexakisphosphate hexasodium salt, is a sodium salt of phytic acid. Phytic acid is a naturally occurring compound found in plant seeds, grains, and legumes. This compound is known for its strong chelating properties, which allow it to bind with multivalent metal ions such as calcium, iron, and zinc. This compound is widely used in various industries, including cosmetics, food, and pharmaceuticals, due to its antioxidant, anticancer, and neuroprotective properties .

Mechanism of Action

Target of Action

Hexasodium phytate, also known as SNF472 , primarily targets calcium and phosphate crystals in the body . These crystals are key components of vascular calcification, a common complication in patients with chronic kidney disease (CKD) and strongly associated with an increased risk of cardiovascular events and all-cause mortality .

Mode of Action

This compound acts by directly inhibiting the formation of calcium and phosphate crystals . It does this by selectively binding to hydroxyapatite crystals, a form of calcium-phosphate crystallization . This selective binding results in minimal chelation of free calcium and no deleterious effects on bone mineralization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the process of vascular calcification. This pathological condition involves the deposition of calcium and phosphate crystals, predominantly in the form of hydroxyapatite, in the vessel wall . By inhibiting the formation of these crystals, this compound can effectively block the production and deposition of ectopic calcium .

Pharmacokinetics

It is known that the compound is administered intravenously . In a study, it was found that this compound has exposure-dependent effects on hydroxyapatite crystallization and progression of cardiovascular calcification . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of vascular calcification . This is achieved by blocking the formation of calcium and phosphate crystals, thereby preventing their deposition in the vessel wall . The efficacy and safety of this compound in inhibiting vascular calcification have been confirmed in clinical studies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically administered to patients undergoing hemodialysis , suggesting that the dialysis environment could potentially impact its efficacy.

Biochemical Analysis

Biochemical Properties

Hexasodium phytate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It has been shown to have striking anticancer effects, both preventive and therapeutic . It reduces cell proliferation and increases differentiation of malignant cells, often resulting in reversion to the normal phenotype .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to provide complete protection against amyloid precursor protein-C-terminal fragment-induced cytotoxicity by attenuating levels of increased intracellular calcium, hydrogen peroxide, superoxide, Aβ oligomers, and moderately upregulated the expression of autophagy (beclin-1) protein .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits calcium-phosphate crystallization by binding to hydroxyapatite crystals selectively, with minimal chelation of free calcium .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to have a more-than-proportional increase in concentration, without accumulation, with a maximum concentration ratio of approximately 3 for the doses administered .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher this compound exposure correlated with larger inhibition of hydroxyapatite crystallization and reduction in coronary artery calcification progression .

Metabolic Pathways

This compound is involved in important intracellular biochemical pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound is being developed as an intravenous formulation for clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexasodium phytate can be synthesized by neutralizing phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: In industrial settings, this compound is produced by extracting phytic acid from plant sources such as corn, rice bran, or soybeans. The extracted phytic acid is then purified and neutralized with sodium hydroxide to produce this compound. This process involves several steps, including extraction, purification, neutralization, and drying .

Chemical Reactions Analysis

Types of Reactions: Hexasodium phytate undergoes various chemical reactions, including chelation, hydrolysis, and complexation. Its strong chelating ability allows it to form stable complexes with metal ions, which can be utilized in various applications .

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZIAGCFFSRULK-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na6O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021738
Record name Hexasodium phytate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34367-89-0
Record name Hexasodium phytate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexasodium phytate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXASODIUM PHYTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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